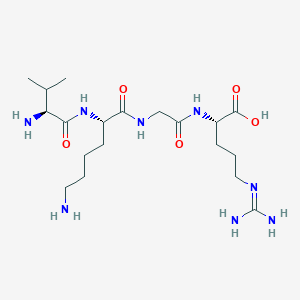![molecular formula C27H25NO2Sn B12555104 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine CAS No. 143190-17-4](/img/structure/B12555104.png)
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a pyridine ring substituted with a tribenzylstannyl group and a carbonyl group
Méthodes De Préparation
The synthesis of 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine typically involves the reaction of pyridine-2-carboxylic acid with tribenzylstannyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tribenzylstannyl group. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine undergoes various chemical reactions, including:
Oxidation: The tribenzylstannyl group can be oxidized to form the corresponding stannic oxide derivative.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The tribenzylstannyl group can be substituted with other nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Catalysis: The compound can act as a catalyst in certain organic reactions, such as the Stille coupling reaction, which is used to form carbon-carbon bonds.
Medicinal Chemistry:
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine involves the interaction of the tribenzylstannyl group with various molecular targets. In catalytic reactions, the tribenzylstannyl group can facilitate the transfer of organic groups to a substrate, thereby promoting the formation of new chemical bonds. The pyridine ring can also participate in coordination with metal ions, enhancing the reactivity of the compound.
Comparaison Avec Des Composés Similaires
2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine can be compared with other organotin compounds, such as:
2-{[(Triphenylstannyl)oxy]carbonyl}pyridine: This compound has a triphenylstannyl group instead of a tribenzylstannyl group, which can affect its reactivity and applications.
2-{[(Trimethylstannyl)oxy]carbonyl}pyridine: The presence of a trimethylstannyl group makes this compound less bulky and potentially more reactive in certain reactions.
2-{[(Tributylstannyl)oxy]carbonyl}pyridine: The tributylstannyl group provides different steric and electronic properties compared to the tribenzylstannyl group, influencing its behavior in chemical reactions.
The uniqueness of this compound lies in its specific combination of steric and electronic properties, which can be tailored for specific applications in organic synthesis and catalysis.
Propriétés
Numéro CAS |
143190-17-4 |
|---|---|
Formule moléculaire |
C27H25NO2Sn |
Poids moléculaire |
514.2 g/mol |
Nom IUPAC |
tribenzylstannyl pyridine-2-carboxylate |
InChI |
InChI=1S/3C7H7.C6H5NO2.Sn/c3*1-7-5-3-2-4-6-7;8-6(9)5-3-1-2-4-7-5;/h3*2-6H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1 |
Clé InChI |
JNYUYEXWFRPYFG-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)OC(=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


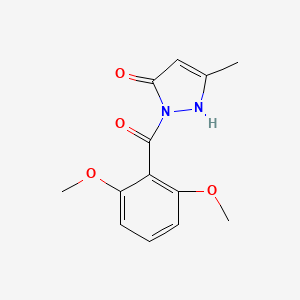
![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![2-Amino-4-[(1,3-benzothiazol-2-yl)methyl]-1,3-thiazol-5-ol](/img/structure/B12555045.png)
![2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one](/img/structure/B12555046.png)
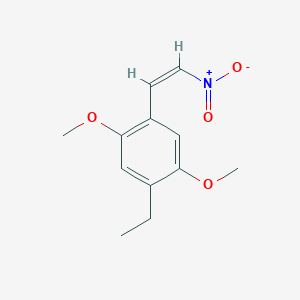
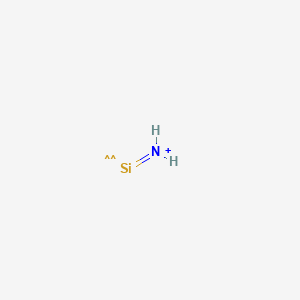
![Tris[dimethyl(2-fluoroanilino)silyl]methane](/img/structure/B12555085.png)

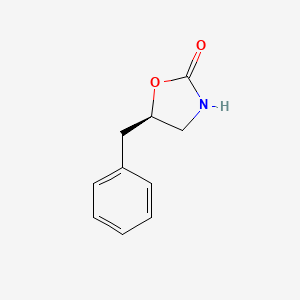
![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
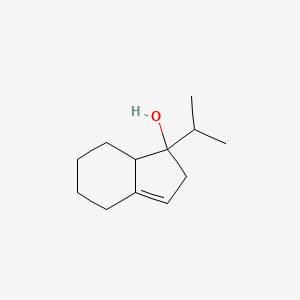
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
